molecular formula C21H26O6 B3175881 (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol CAS No. 960365-64-4

(3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol

Cat. No.: B3175881
CAS No.: 960365-64-4
M. Wt: 374.4 g/mol
InChI Key: OOIQYRXYAWVYED-WLSJHPEUSA-N
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Description

(3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol is a chiral ether derivative featuring a 1,4-dioxane ring substituted with methoxy, hydroxyl, and benzyloxy groups. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, as evidenced by its availability through specialty chemical suppliers like CymitQuimica at premium pricing tiers (e.g., €1,668.00 for 1 g) . Its stereochemical complexity and functional group arrangement make it valuable for applications requiring precise stereocontrol, such as carbohydrate chemistry or prodrug synthesis.

Properties

IUPAC Name

(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-23-21-20(22)27-19(15-26-21)18(25-13-17-10-6-3-7-11-17)14-24-12-16-8-4-2-5-9-16/h2-11,18-22H,12-15H2,1H3/t18-,19-,20?,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQYRXYAWVYED-WLSJHPEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(CO1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C(O[C@H](CO1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol typically involves several steps, starting from simpler precursors. One common approach is to start with a dioxane derivative and introduce the benzyloxy and methoxy groups through a series of substitution and protection-deprotection reactions. The stereochemistry is controlled using chiral catalysts or starting materials.

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and aldehydes or ketones under acidic or basic conditions.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace functional groups with others. Common reagents include halides, alcohols, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, methyl iodide, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Glycosidase Inhibition

One of the primary applications of (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol is as a selective inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and glycoproteins. Inhibition of these enzymes can have therapeutic implications in conditions such as diabetes and cancer.

A patent (US9126957B2) describes the use of this compound as a selective glycosidase inhibitor, emphasizing its potential in developing treatments for diseases where glycosidase activity plays a critical role .

Antitumor Activity

Research indicates that derivatives of dioxan compounds exhibit antitumor properties. The structural characteristics of (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol may enhance its efficacy against various cancer cell lines by disrupting cellular processes involved in tumor growth and metastasis.

Synthesis and Derivative Development

The synthesis of (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol involves complex organic reactions that allow for the introduction of functional groups essential for its biological activity. Researchers have explored modifications to this compound to improve its pharmacological properties and selectivity towards target enzymes.

Case Study: Derivative Synthesis

A notable study involved synthesizing various derivatives based on the dioxan scaffold to evaluate their biological activities. The findings suggested that specific modifications could enhance the inhibitory effects on glycosidases while reducing cytotoxicity towards normal cells .

Applications in Drug Development

The unique properties of (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol position it as a valuable candidate in drug development pipelines targeting metabolic disorders and cancers.

Pharmaceutical Formulation

In pharmaceutical formulations, this compound can be utilized as an active ingredient or as part of a prodrug strategy to enhance bioavailability and target specificity. Its solubility profile and stability under physiological conditions are crucial for formulation development.

Mechanism of Action

The mechanism of action of (3R,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
(3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol (Target) Not explicitly reported (inferred ~C28H32O7) ~504 (estimated) 1,4-dioxane, hydroxyl, methoxy, benzyloxy Organic synthesis, chiral intermediates
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate C20H18O7 370.4 Benzoyl ester, lactone, hydroxyl Lab-scale research
2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl benzodioxane carboxylate Not explicitly reported (varies) ~400–450 (estimated) Benzodioxane, nitroimidazole, ester Antimicrobial agent synthesis
Tetra-O-Benzyl-D-Glucono-1,4-lactone C34H34O6 538.64 Benzyl ether, lactone Carbohydrate chemistry

Key Differences in Reactivity and Stability

  • Hydroxyl vs. Ester/Lactone Groups: The hydroxyl group in the target compound confers nucleophilic reactivity, enabling glycosylation or phosphorylation reactions. In contrast, esters (e.g., benzoate in ) and lactones (e.g., glucono-lactone in ) exhibit electrophilic reactivity at carbonyl carbons.
  • Benzyloxy vs. Methoxy Substituents : The benzyloxy groups in the target compound enhance steric bulk and lipophilicity compared to simpler methoxy-substituted analogs, influencing solubility and membrane permeability in biological systems.

Research Implications and Gaps

  • Pharmacological Potential: The nitroimidazole-bearing benzodioxane derivatives (e.g., ) demonstrate antimicrobial activity, suggesting that the target compound’s hydroxyl group could be functionalized for similar applications.
  • Stereochemical Complexity : The compound’s multiple stereocenters (R-configurations) make it a candidate for asymmetric catalysis or chiral auxiliary development, though direct studies are lacking in the provided evidence.

Biological Activity

(3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol is a complex organic compound notable for its unique stereochemistry and functional groups. This compound is characterized by a dioxane ring and multiple substituents including benzyloxy and methoxy groups. Understanding its biological activity is crucial for its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name (3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-ol
Molecular Formula C21H26O6
Molecular Weight 378.43 g/mol
CAS Number 960365-64-4

The biological activity of (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol may involve interactions with various molecular targets such as enzymes or receptors. The exact mechanism can vary based on the context of use but may include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism .
  • Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular responses .

In Vitro Studies

In vitro studies have demonstrated that (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol exhibits significant biological activity:

  • Glycosidase Inhibition : Research indicates that this compound selectively inhibits certain glycosidases, which could have implications in the treatment of diseases related to carbohydrate metabolism .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against viruses such as SARS-CoV-2 through mechanisms involving inhibition of viral replication pathways .

Case Studies

Several case studies illustrate the compound's biological relevance:

  • Case Study 1 : A study demonstrated that derivatives of this compound showed enhanced inhibitory effects on glycosidases compared to their parent compounds. This suggests a structure-activity relationship where modifications to the benzyloxy groups can significantly impact efficacy.
  • Case Study 2 : Another investigation focused on the antiviral properties of similar dioxane derivatives. Results indicated that these compounds could interfere with viral entry or replication processes in host cells.

Comparison with Similar Compounds

To better understand the unique properties of (3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol, it is beneficial to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
(3R,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-1,4-dioxan-2-olLacks methoxy groupReduced reactivity
(3S,4S)-3β,4β-Dimethyl-2,6-dioxabicyclo[6.5.0]tridecaneDifferent ring structureVaries in enzyme interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol
Reactant of Route 2
(3R,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-ol

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